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Biological
Core Scaffold / Potency (ICso or Ki) &
Target / . Role of -COOH vs. -COOR (Ester)
o Key Compound Experimental Data
Activity
HIV-1 Indole-2- ICs0 = 32.37 uM Acid is critical. Docking studies
Integrase carboxylic acid (1) (Strand transfer assay)  show the indole nitrogen and
Inhibition [1] [1][2] carboxyl group chelate two Mg?*
[2] ions in the enzyme's active site [1]
[2].
Optimized acid ICs0 = 3.11 pM (Strand  Further optimization introduced a
derivative 17a transfer assay). halogenated benzene ring at C6 for
Raltegravir (control -1t stacking with viral DNA, but the
drug) ICso = 0.06 uM acid group at C2 was retained [1]
[1][2] [2].
IDO1/TDO 6-acetamido- Most potent dual The acid derivatives were
Dual indole-2- inhibitor 90-1: IDO1 synthesized and evaluated as the
Inhibition [3] carboxylic acid ICs0 = 1.17 uM, TDO active inhibitors. The ester form is
derivatives ICs0 = 1.55 pM [3] not mentioned as being active in this
context [3].
Mcl-1 Indole-2- A-1210477 binds Mcl-1  The acid is essential for high-
Inhibition carboxylic acids with Ki = 0.45 nM [4] affinity binding. The scaffold was
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(Cancer) [4] (e.g., A-1210477, derived from a high-throughput

AZD5991)

CB1 Receptor Indole-2-
Allosteric carboxamides
Modulation [5] (e.g., Org27569)

screen, and the acid group is a key
pharmacophore for interaction with
the target protein Mcl-1 [4].

Org27569 is a potent The amide derivative is the active
negative allosteric form. The synthesis of these
modulator (NAM) with modulators often uses indole-2-
allosteric affinity carboxylic acid esters (e.g., ethyl
(pK®B) = 7.57 [5] ester) as protected intermediates en

route to the final active amide [5].

Experimental Methodologies

The biological data in the table above were generated using standard and validated experimental protocols.

Here is a brief overview of the key methodologies:

¢ HIV-1 Integrase Strand Transfer Assay: This assay quantitatively measures the inhibition of the
strand transfer step of HIV-1 integrase activity. An HIV-1 integrase assay kit is typically used, where
the concentration required to inhibit the strand transfer by 50% (ICso) is determined [1] [2].

¢ Cell Viability/Cytotoxicity (CCso) Assay: This test determines the compound's toxicity to cells (e.g.,
MT-4 cells). The concentration that inhibits cell proliferation by 50% (CCso) is measured, often using
established assays like MTT, to assess the compound's therapeutic window [1] [2].

e Binding Affinity Assays (e.g., for Mcl-1): For targets like Mcl-1, binding affinity (Ki) is often
determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
competitive binding assay. This method measures the displacement of a fluorescently labeled probe
from the target protein by the test compound [4].

¢ Molecular Docking: Computational docking studies are used to predict the binding mode of a
compound within a protein's active site. For example, indole-2-carboxylic acid was docked into the
crystal structure of HIV-1 integrase (PDB: 6PUY) to visualize its interactions with the Mg?* ions and

viral DNA[1] [2].

Structural & Functional Relationships
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The following diagram illustrates the primary mechanism and design strategy for one of the key activities of

indole-2-carboxylic acids.

Endole-Z-Carboxylic Acid Scaffoldj

Key Mechanism:
Chelation of Mg2* lons

[Strategy I: Hydrophobic Extension

Strategy Il: Metal Binding Optimization
(Introduce bulky group at C3)

Strategy Ill: DNA Interaction
(Modify C2 carboxyl group) 6)

(Add halogenated phenyl at C5/C

Outcome: Potent Enzyme Inhibitor
(e.g., HIV-1 Integrase, IDO1/TDO)

Click to download full resolution via product page

Key Takeaways for Researchers

¢ Acid for Direct Target Engagement: The indole-2-carboxylic acid (-COOH) form is typically
essential for activity when the mechanism of action involves metal chelation, such as with HIV-1
integrase or IDO1/TDO enzymes. The carboxyl group, often with the indole nitrogen, forms critical
bonds with magnesium ions (Mg?*) in the enzyme's active site [1] [2] [3].

e Ester as a Synthetic Tool: The ester derivatives (-COOR) are primarily valuable as synthetic
intermediates or probes in Structure-Activity Relationship (SAR) studies. They are used to explore
the steric and electronic tolerance of the binding pocket or as protected forms of the acid that can be
readily converted to other functional groups, such as the active amides found in CB1 receptor
allosteric modulators [5].

¢ Synergy with Hydrophobic Moieties: High potency is often achieved not only by the acid group but
also by introducing specific hydrophobic extensions (e.g., at the C3, C5, or C6 positions of the indole
ring) that interact with adjacent hydrophobic pockets or viral DNA, as demonstrated by the optimized
HIV-1 integrase inhibitor 17a [1] [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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